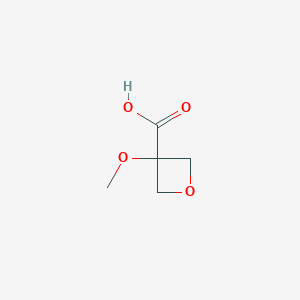

3-Methoxyoxetane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1450997-89-3 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

3-methoxyoxetane-3-carboxylic acid |

InChI |

InChI=1S/C5H8O4/c1-8-5(4(6)7)2-9-3-5/h2-3H2,1H3,(H,6,7) |

InChI Key |

IRPBKDSMNXQPIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1(COC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways

Strategic Approaches to Oxetane (B1205548) Ring Construction

The formation of the oxetane ring is a challenging synthetic step due to the inherent ring strain of the four-membered ether. However, several reliable methods have been developed to overcome this hurdle.

Intramolecular cyclization is a common and effective strategy for forming cyclic ethers, including oxetanes. These reactions involve the formation of a carbon-oxygen bond within a single molecule containing a suitably positioned nucleophile and leaving group.

The synthesis of 3,3-disubstituted oxetanes can be achieved from 1,3-diol precursors. For the synthesis of a molecule like 3-methoxyoxetane-3-carboxylic acid, a plausible precursor would be a 2-(hydroxymethyl)-2-methoxypropane-1,3-diol derivative. The general approach involves the selective protection of two of the hydroxyl groups, followed by activation of the remaining primary hydroxyl group to facilitate cyclization.

A representative, though not specific to the target molecule, synthetic sequence starting from a substituted dimethyl malonate is illustrative. This involves the introduction of a protected hydroxymethyl group, followed by the reduction of the ester functionalities to yield the corresponding 1,3-diol. One of the primary hydroxyl groups is then selectively activated, typically by conversion to a good leaving group such as a tosylate or mesylate. Subsequent treatment with a strong base promotes an intramolecular SN2 reaction, leading to the formation of the oxetane ring. The final step would involve the deprotection and oxidation of the remaining functional groups to yield the desired carboxylic acid.

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Malonate Alkylation | Substituted dimethyl malonate, protected hydroxymethyl halide, base | Substituted malonate |

| 2 | Reduction | LiAlH₄ or other reducing agent | 1,3-Diol |

| 3 | Selective Activation | TsCl, pyridine (B92270) or MsCl, Et₃N | Monotosylated or monomesylated diol |

| 4 | Cyclization | Strong base (e.g., NaH, KOtBu) | 3,3-Disubstituted oxetane |

| 5 | Deprotection/Oxidation | Appropriate deprotection and oxidation reagents | Target carboxylic acid |

The Williamson ether synthesis is a classic and versatile method for forming ethers, and its intramolecular variant is a cornerstone of oxetane synthesis. thieme-connect.de This strategy relies on the reaction of an alkoxide with an alkyl halide within the same molecule. To synthesize this compound via this route, a precursor containing a hydroxyl group and a leaving group in a 1,3-relationship is required.

A general approach involves starting with a 1,3-halohydrin. The alkoxide is generated by treating the halohydrin with a strong, non-nucleophilic base, which then displaces the adjacent halide to form the oxetane ring. For the target molecule, a hypothetical precursor would be 3-halo-2-(hydroxymethyl)-2-methoxypropanoic acid or a protected derivative thereof. The choice of base is critical to favor intramolecular cyclization over competing intermolecular reactions.

A patent describes a related synthesis of 3-bromomethyl-3-methoxyoxetane, where a substituted propanol (B110389) acetate (B1210297) undergoes ring closure in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. google.com This highlights the applicability of the Williamson ether synthesis in constructing 3-alkoxy-3-substituted oxetanes.

| Precursor Type | Base | Solvent | Product Type | Reference |

| 1,3-Halohydrin | NaH, KOtBu | THF, DMF | Oxetane | thieme-connect.de |

| 2,2-di(bromomethyl)propanol acetate | NaOH | CCl₄, H₂O (biphasic) | 3-Bromomethyl-3-methoxyoxetane | google.com |

An alternative and powerful approach to oxetane synthesis involves the ring contraction of larger, more readily available cyclic systems, such as five-membered lactones.

Sugar-derived lactones can serve as chiral pool starting materials for the synthesis of enantiomerically pure oxetanes. The general principle involves the chemical manipulation of the lactone to install a leaving group at a position that will facilitate a ring contraction cascade. While not a direct route to this compound, the principles are applicable.

A highly effective method for the synthesis of oxetane carboxylates involves the ring contraction of α-triflates of γ-lactones. chimia.chnih.gov This reaction proceeds by treating the α-triflyloxy-γ-lactone with a base, typically in an alcoholic solvent like methanol. The reaction is believed to proceed through a base-mediated opening of the lactone ring, followed by an intramolecular nucleophilic attack of a hydroxyl group onto the carbon bearing the triflate leaving group, resulting in the formation of the smaller oxetane ring.

This method has been shown to be efficient for producing oxetane-2-carboxylates. nih.gov A key finding is that the stereochemical outcome at the C-3 position of the resulting oxetane is often independent of the starting stereochemistry of the triflate, with the trans isomer being the predominant product. chimia.chnih.gov For the synthesis of this compound, one could envision a suitably substituted γ-lactone precursor that upon ring contraction would yield the desired substitution pattern.

| Starting Material | Reagents | Product | Key Feature | Reference |

| α-Triflyloxy-γ-lactone | K₂CO₃, Methanol | Oxetane-2-carboxylate | Predominantly trans product | chimia.chnih.gov |

This methodology represents a promising, albeit indirect, pathway to the target molecule, where the resulting oxetane ester could be further elaborated to the desired carboxylic acid.

Photochemical Routes: The Paternò-Büchi Reaction in Oxetane Formation

The Paternò-Büchi reaction is a well-established photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. nih.govucalgary.ca This reaction proceeds via the photo-excitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene. nih.govyoutube.com The mechanism can involve either a singlet or triplet excited state of the carbonyl, often proceeding through a biradical intermediate when a triplet state is involved. nih.govyoutube.comyoutube.com

The reaction's regioselectivity and stereoselectivity can be influenced by the nature of the reactants. youtube.com For instance, the reaction of an unsymmetrical alkene with a carbonyl compound can lead to different regioisomers. High regioselectivity has been observed in reactions involving electron-rich alkenes like enol ethers with aldehydes and ketones. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the Paternò-Büchi reaction represents a fundamental approach to forming the oxetane skeleton, which could then be further functionalized. nih.govyoutube.com The stereochemical outcome of the reaction is a key consideration, with efforts made to control the relative configuration of the substituents on the resulting oxetane ring. youtube.comrsc.org

Stereoselective Synthesis of Oxetane Cores

Achieving stereocontrol in the synthesis of the oxetane ring is crucial for accessing specific isomers of substituted oxetanes. One of the most common strategies for forming the oxetane ring is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-diol derivative. rsc.org In this approach, one of the hydroxyl groups is converted into a good leaving group, and subsequent treatment with a base induces ring closure. rsc.org The stereochemistry of the starting diol dictates the stereochemistry of the final oxetane. For example, stereocontrolled synthesis of 2,4-disubstituted oxetanes has been achieved from syn- and anti-1,3-diols, which are themselves prepared by stereoselective reduction of an aldol (B89426) precursor.

Another powerful method for stereoselective synthesis is through biocatalysis. Engineered halohydrin dehalogenases (HHDHs) have been used for the kinetic resolution of chiral oxetanes. These enzymes can catalyze the dehalogenation of γ-haloalcohols or the ring-opening of racemic oxetanes with high stereoselectivity, providing access to both (R)- and (S)-enantiomers of chiral oxetanes and related 1,3-diols with excellent enantiomeric excess.

| Stereoselective Method | Description | Key Features | Reference(s) |

| Intramolecular Williamson Ether Synthesis | Cyclization of 1,3-diols where one hydroxyl is converted to a leaving group. | Stereochemistry is dependent on the configuration of the starting diol. | rsc.org |

| Biocatalytic Kinetic Resolution | Use of engineered enzymes (e.g., HHDHs) to resolve racemic oxetanes. | Provides access to both enantiomers with high enantiomeric excess (>99% ee). | |

| From Chiral Pool | Sugars can be used as enantioenriched starting materials to form oxetanes diastereoselectively. | Utilizes the inherent chirality of natural products. |

Formation of the Carboxylic Acid Moiety

Once the 3-substituted oxetane core is established, the next critical phase is the formation of the carboxylic acid group at the C3 position. This is typically achieved through the oxidation of a precursor functional group, such as a hydroxymethyl group, or potentially through direct carboxylation.

Oxidation of Hydroxymethyl-Oxetanes

A common and effective pathway to oxetane-3-carboxylic acids is the oxidation of 3-hydroxymethyl-oxetanes. This transformation requires robust yet selective oxidizing agents that can convert the primary alcohol to a carboxylic acid without cleaving the strained oxetane ring. While various reagents can be employed, catalytic methods are often preferred for their efficiency and milder reaction conditions.

A patented process describes the synthesis of oxetane-3-carboxylic acids through the catalytic oxidation of 3-hydroxymethyl-oxetanes. This method utilizes a palladium and/or platinum catalyst to carry out the oxidation in an aqueous alkaline medium using oxygen or an oxygen-containing gas. The reaction proceeds at temperatures ranging from 0°C to the boiling point of the reaction mixture. This protocol provides a direct route from the alcohol to the carboxylic acid, which is isolated as its alkali salt before being acidified. The use of noble metal catalysts like palladium and platinum is also noted in the broader context of oxidizing primary alcohols to carboxylic acids.

The efficiency of the oxidation of 3-hydroxymethyl-oxetanes is highly dependent on the reaction conditions. For the palladium/platinum-catalyzed oxidation, the process is conducted in an aqueous alkaline medium, typically using about 1 to 1.5 moles of alkali per mole of the starting alcohol. The catalyst is generally used in amounts ranging from 0.1 to 20% by weight relative to the oxetane starting material.

Alternative, non-catalytic oxidation methods have also been explored for substrates with sensitive functional groups. For less reactive alkyl-substituted hydroxymethyl-oxetanes, a robust treatment with potassium permanganate (B83412) (KMnO4) has been shown to successfully yield the corresponding carboxylic acid without decomposition of the oxetane ring. For more sensitive substrates, radical oxidation pathways using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can be employed, although this may sometimes lead to partial decomposition. The choice of oxidant and conditions must be carefully tailored to the specific substrate to maximize the yield of the desired carboxylic acid.

| Oxidation Protocol | Reagents/Catalyst | Conditions | Substrate Suitability | Reference(s) |

| Catalytic Oxidation | Palladium and/or Platinum | Aqueous alkaline medium, O2, 0°C to boiling | General for 3-hydroxymethyl-oxetanes | |

| Permanganate Oxidation | KMnO4 | Robust treatment | Less reactive α-alkyl-substituted compounds | |

| TEMPO-mediated Oxidation | TEMPO/PIDA | Radical pathway | Suitable for sensitive substrates (e.g., α-NHBoc) |

Carboxylation Reactions

An alternative theoretical approach to forming the carboxylic acid moiety is through direct carboxylation. This could involve the reaction of an organometallic intermediate with carbon dioxide. For instance, a Grignard reagent, formed from a hypothetical 3-halo-3-methoxyoxetane, could react with dry ice (solid CO2) in a nucleophilic addition reaction. rsc.org The resulting magnesium carboxylate intermediate would then be protonated in an acidic workup to yield the final carboxylic acid. rsc.org This method effectively adds one carbon atom to the substrate. rsc.org

The general mechanism involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbon of carbon dioxide. rsc.org This is a well-established method for synthesizing carboxylic acids from alkyl or aryl halides. rsc.org While specific application to a 3-methoxyoxetane (B178324) substrate is not detailed in the provided sources, it represents a fundamental and plausible synthetic strategy.

Hydrolysis of Oxetane Carboxylate Esters

A common and effective method for the preparation of oxetane-3-carboxylic acids is through the hydrolysis of their corresponding carboxylate esters. This transformation can be achieved under either basic or acidic conditions, with each approach having its own set of advantages and considerations.

Base-catalyzed hydrolysis, or saponification, is a widely employed method for converting oxetane carboxylate esters to their corresponding carboxylic acids. This process is typically irreversible because the carboxylic acid formed is deprotonated by the base (such as hydroxide or alkoxide ions) to form a carboxylate salt. chemistrysteps.com This salt is significantly less electrophilic and thus not susceptible to re-esterification by the alcohol byproduct. chemistrysteps.com

The general mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the alkoxide and form the carboxylic acid. The acid is then immediately deprotonated by the base in the reaction mixture. chemistrysteps.com This method has been successfully applied in the synthesis of various 3-alkyl-oxetane-3-carboxylic acids. google.comgoogle.com For instance, the saponification of 3-alkyl-oxetane-3-carboxylic acid esters, which are themselves obtained from the dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes, is a key step in their synthesis. google.comgoogle.com The use of basic conditions is often preferred as it can be performed efficiently and on a large scale, providing the desired carboxylic acids in high purity. chemrxiv.org

A specific example involves the alkaline saponification of ester 1 followed by acidification to yield the crude acid 1a . acs.org

| Starting Material | Reagents | Product | Reference |

| Ester 1 | 1. Alkali 2. NaHSO₄ | Acid 1a | acs.org |

| 3-Alkyl-oxetane-3-carboxylic acid esters | Base | 3-Alkyl-oxetane-3-carboxylic acids | google.comgoogle.com |

While acid-catalyzed hydrolysis is a standard method for ester cleavage, it must be approached with caution in the context of oxetane-containing compounds. chemistrysteps.com The oxetane ring is susceptible to ring-opening reactions under acidic conditions, which can lead to the formation of unwanted byproducts. chemrxiv.orgnih.gov This ring-opening is often facilitated by Lewis or Brønsted acids. acs.orgnih.gov

Many oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to lactones, especially when heated or stored at room temperature, a process that can be catalyzed by the carboxylic acid group itself. acs.orgnih.gov This inherent instability highlights the need for careful control of pH during synthesis and purification. For instance, careful acidification is sometimes necessary to avoid the formation of bicyclic byproducts. acs.orgnih.gov In some cases, the use of milder acidic conditions or alternative deprotection strategies may be required to preserve the oxetane ring.

The stability of oxetane-carboxylic acids can be influenced by substituents. For example, fluorine-containing oxetane-carboxylic acids have been found to be more stable during storage, presumably due to the electron-withdrawing nature of fluorine reducing the nucleophilicity of the carboxylate. nih.gov

| Issue | Cause | Consequence | Reference |

| Ring-opening | Acid catalysis | Formation of byproducts | chemrxiv.orgnih.gov |

| Isomerization | Inherent instability, heat, self-catalysis | Formation of lactones | acs.orgnih.gov |

Advanced Synthetic Protocols for Substituted Derivatives

The development of advanced synthetic methods has expanded the accessibility and diversity of functionalized oxetanes, including those with stereochemical control and complex substitution patterns.

Various strategies have been developed for the synthesis of functionalized oxetanes. These include intramolecular etherification (Williamson ether synthesis), photochemical [2+2] cycloadditions (Paternò-Büchi reaction), and the ring expansion of epoxides. rsc.org

A two-step approach involving the rhodium-catalyzed O-H insertion of diazomalonates into bromohydrins followed by base-mediated cyclization is a versatile method for preparing substituted oxetanes with a range of functionalities, including phosphonates, sulfones, nitriles, and amides. thieme-connect.com Another modern approach utilizes oxetanyl trichloroacetimidates as reagents in a modular synthesis inspired by Schmidt glycosylation, allowing for the creation of a library of functionalized oxetanes. nih.gov This method is particularly useful for late-stage functionalization of complex molecules. nih.gov

Photochemical methods, such as the reaction of 2,5-dihydrofurans with diazo compounds under visible light, provide a catalyst-free route to functionalized 3-vinyloxetanes. rsc.org The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, is another powerful tool for constructing the oxetane ring. nih.gov

Achieving stereochemical control in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry. Several methods have been developed to address this challenge.

The Paternò-Büchi reaction can also exhibit high diastereoselectivity, particularly in the reaction of N-acyl enamines. nih.govorganic-chemistry.org The use of chiral auxiliaries, such as in the synthesis of the natural product oxetin (B1210499) from a sugar-derived aldehyde, is another effective strategy for controlling stereochemistry. acs.org Enantioselective methods, such as the use of sulfur ylides to ring-expand epoxides, have also been employed to produce enantioenriched oxetanes. illinois.edu

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively detailed, related strategies for constructing highly functionalized oxetanes and analogous structures are available.

For instance, a solvent-controlled oxidative cyclization of Michael adducts of malonates with chalcones can lead to either highly functionalized oxetanes or cyclopropanes. organic-chemistry.org Furthermore, photoredox-catalyzed decarboxylative conjugate additions of carboxylic acids to Michael acceptors provide a versatile method for creating complex structures. nih.gov This approach has been used in the synthesis of pregabalin (B1679071) and demonstrates the potential for using carboxylic acids as traceless activation groups to form new C-C bonds. nih.gov

The development of catalytic systems for the Friedel-Crafts reaction of four-membered ring alcohols followed by oxidative cleavage provides a two-step synthesis of arylacetic acids bearing oxetane moieties. nih.gov This method is suitable for creating a variety of derivatives, including those based on profen drug analogues. nih.gov

Reactivity and Mechanistic Investigations

Ring-Opening Reactions of the Oxetane (B1205548) Core

The high ring strain of the oxetane ring is a primary driver for its reactivity, particularly in ring-opening reactions. beilstein-journals.org These reactions can be initiated by nucleophiles or facilitated by acid catalysis.

The strained nature of the oxetane ring facilitates various chemical reactions, making it a valuable building block in organic synthesis. Nucleophilic attack on one of the carbon atoms of the oxetane ring leads to the opening of the four-membered ring. This process is driven by the release of ring strain. In the case of 3-methoxyoxetane-3-carboxylic acid, the presence of an electron-withdrawing carboxylic acid group and an electron-donating methoxy (B1213986) group at the same carbon atom influences the regioselectivity of the nucleophilic attack. Intended intramolecular isomerizations of oxetanes by nucleophiles have been reported, often requiring activation by Lewis acids. nih.govacs.org

Many oxetane-carboxylic acids have been found to be unstable, readily isomerizing to form new (hetero)cyclic lactones, even at room temperature or with slight heating. nih.govacs.org This inherent instability can significantly impact reaction yields and should be a key consideration in synthetic applications. nih.gov The mechanism for this isomerization is thought to involve an initial proton transfer to the oxetane oxygen, followed by an SN2 displacement at a methylene (B1212753) group of the protonated oxetane. ic.ac.uk While this can occur without an external catalyst, the process is generally facilitated by the presence of an acid. nih.govacs.orgic.ac.uk

The stability of oxetane-carboxylic acids can be influenced by the nature of the substituents on the ring. For instance, bulky aromatic or heteroaromatic substituents, as well as zwitterionic structures, can enhance the stability of the molecule. nih.gov Conversely, the presence of fluorine atoms can also stabilize the compound by reducing the nucleophilicity of the carboxylate anion through a negative inductive effect. nih.gov

Acid-catalyzed ring-opening of epoxides, which are three-membered cyclic ethers, is a well-established reaction that proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.org A similar mechanism is expected for the acid-catalyzed ring-opening of oxetanes. The protonated oxetane is then susceptible to attack by a nucleophile, which typically attacks the more substituted carbon atom due to the development of a partial positive charge at this position. khanacademy.orgyoutube.com

The ring-opening of oxetanes provides a versatile route to a variety of functionalized products. For example, the acidolysis of epoxides with carboxylic acids is a significant reaction for producing β-chlorohydrin esters, which are valuable intermediates in various industries. researchgate.net A similar reaction with oxetanes would be expected to yield γ-hydroxy esters. The innate tendency of oxetane-carboxylic acids to isomerize can be beneficially used in organic synthesis to prepare novel molecules or to simplify the synthesis of known ones. nih.govacs.org For instance, the isomerization of an oxetane-carboxylic acid has been used in a two-step synthesis of a dioxanone, a significant improvement over a previous four-step synthesis. nih.govacs.org

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a range of standard chemical transformations, with esterification being a key example.

Esterification is a common reaction of carboxylic acids, converting them into their corresponding ester derivatives. pressbooks.pub This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pubmasterorganicchemistry.com

The Fischer esterification is a classic method for the acid-catalyzed conversion of carboxylic acids to esters using an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism of Fischer esterification involves several steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Finally, a molecule of water is eliminated, and the protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org All steps in this mechanism are reversible. masterorganicchemistry.comlibretexts.org

Esterification Reactions

Base-Catalyzed Esterification

The esterification of this compound under basic conditions typically involves the deprotonation of the carboxylic acid to form a carboxylate anion. This enhances the nucleophilicity of the carboxyl group, facilitating its reaction with an alkyl halide or another electrophilic substrate to form the corresponding ester. The general mechanism for a base-catalyzed esterification proceeds via a nucleophilic acyl substitution pathway.

Amidation and Peptide Coupling Strategies

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common strategies involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group.

One prevalent method is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS). nih.govlibretexts.org The carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, with the carbodiimide being converted into a urea (B33335) byproduct. libretexts.org

Alternative strategies for amidation include the conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. youtube.comkhanacademy.org This two-step process is effective but can be less desirable for sensitive substrates due to the harshness of the chlorinating agent.

Recent advancements have also explored greener and more direct methods for amide bond formation, sometimes avoiding traditional coupling reagents altogether. nih.gov

Table 1: Common Coupling Reagents for Amidation

| Reagent | Name | Byproduct |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| T3P | Propylphosphonic Anhydride | Phosphate byproducts |

Decarboxylative Functionalization Reactions

Decarboxylative functionalization has emerged as a powerful strategy for the conversion of carboxylic acids into a variety of other functional groups by replacing the carboxyl group with a new substituent. nih.govnih.gov

In recent years, metallaphotoredox catalysis has become a prominent method for the decarboxylative functionalization of carboxylic acids under mild conditions. princeton.edunih.gov This approach often involves the synergistic combination of a photosensitizer (like an iridium or ruthenium complex) and a transition metal catalyst (such as nickel). nih.gov

The general mechanism involves the formation of a carboxylate, which can then be oxidized by the photoexcited catalyst to generate a carboxyl radical. This radical readily undergoes decarboxylation to form an alkyl radical. This alkyl radical can then engage in various bond-forming reactions, often facilitated by the transition metal co-catalyst. princeton.edusioc.ac.cn For instance, in the presence of a nickel catalyst, the alkyl radical can be trapped to form an organonickel intermediate, which can then participate in cross-coupling reactions with a variety of electrophiles. nih.gov

Radical-mediated decarboxylation provides another avenue for the functionalization of carboxylic acids. These processes often involve the generation of a radical intermediate from the carboxylic acid, which then undergoes decarboxylation. nih.govsioc.ac.cn

A classic example is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester. Photolysis or thermolysis of this ester generates a carbon-centered radical that can be trapped by a hydrogen atom donor or other radical acceptors. nih.gov

More contemporary methods utilize photoredox catalysis to generate radicals from carboxylic acids or their derivatives under milder conditions. nih.govsioc.ac.cn The resulting radicals can participate in a wide array of transformations, including additions to alkenes and alkynes, and cross-coupling reactions. nih.gov

Reduction of Carboxylic Acid to Other Functionalities

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents due to the relatively low reactivity of the carboxyl group. chemistrysteps.comchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this reduction, readily converting carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol. chemistrysteps.comlibretexts.org

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for the reduction of carboxylic acids. libretexts.orgcommonorganicchemistry.com It offers the advantage of being more selective than LiAlH₄, often reducing carboxylic acids in the presence of other reducible functional groups. libretexts.org

Table 2: Common Reducing Agents for Carboxylic Acids

| Reagent | Formula | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong, unselective |

| Borane Tetrahydrofuran Complex | BH₃·THF | Strong, more selective than LiAlH₄ |

| Sodium Borohydride | NaBH₄ | Generally ineffective for carboxylic acids |

Electrophilic Substitution at the Carboxylic Acid Oxygen

The oxygen atoms of the carboxylic acid group in this compound can act as nucleophiles and participate in electrophilic substitution reactions. libretexts.org While the carbonyl oxygen is less nucleophilic due to resonance delocalization, the hydroxyl oxygen can be readily deprotonated to form a carboxylate, which is a much stronger nucleophile.

This enhanced nucleophilicity allows the carboxylate to react with various electrophiles. For example, reaction with an alkyl halide (R-X) in an Sₙ2 reaction leads to the formation of an ester. This is a common method for ester synthesis, particularly when the corresponding alcohol for Fischer esterification is sensitive or unavailable. The reactivity of the alkyl halide follows the typical Sₙ2 trend (methyl > primary > secondary).

Intramolecular Transformations and Rearrangements

The inherent ring strain and the presence of functional groups in proximity on the oxetane scaffold can lead to unique intramolecular reactions. For 3-alkoxy-3-oxetane carboxylic acids, these transformations are of particular interest.

Isomerization Pathways (e.g., to Lactones)

A notable and often spontaneous transformation of 3-substituted oxetane-3-carboxylic acids is their isomerization to lactones. Research has shown that various oxetane-carboxylic acids are inherently unstable and can undergo this rearrangement upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.govresearchgate.net This process involves the intramolecular attack of the carboxylic acid's carbonyl oxygen onto one of the oxetane's ring carbons, leading to the formation of a more stable six-membered lactone ring.

This isomerization has been observed for a range of 3-substituted oxetane-3-carboxylic acids. For instance, some analogs have been shown to convert to the corresponding lactone over time, with the transformation being significantly accelerated by heating. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of analogous compounds suggests it would be susceptible to a similar isomerization pathway, yielding a substituted dioxanone derivative. The stability of these oxetane-carboxylic acids can be influenced by the nature of the substituent at the 3-position. For example, the presence of a basic group, such as an imidazole, has been found to stabilize the oxetane ring and prevent this isomerization, likely by inhibiting the initial intramolecular protonation step. nih.gov

The table below summarizes the observed isomerization of various oxetane-carboxylic acid analogs to their corresponding lactones, highlighting the conditions under which these transformations occur.

| Oxetane-Carboxylic Acid Analog | Conditions for Isomerization | Product | Reference |

| Oxetane-3-carboxylic acid | Storage at room temperature (1 year) | A six-membered lactone | nih.gov |

| 3-Methyloxetane-3-carboxylic acid | Heating in dioxane/water at 100 °C | A substituted six-membered lactone | nih.gov |

| 3-Aryloxetane-3-carboxylic acids | Prolonged heating in dioxane/water at 100 °C | Corresponding valerolactones | acs.org |

Cyclization Reactions involving the Carboxylic Acid Moiety

Beyond the spontaneous isomerization to lactones, the carboxylic acid moiety of 3-substituted oxetane-3-carboxylic acids can potentially participate in other intramolecular cyclization reactions, especially under specific catalytic conditions. While the literature on such reactions for this compound is sparse, related systems demonstrate the synthetic utility of intramolecular cyclizations of carboxylic acids. For example, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been employed to synthesize β-hydroxylactones from appropriate precursors. beilstein-journals.org

Furthermore, the generation of carbocation intermediates from 3-aryl-3-oxetane carboxylic acids via photoredox-mediated decarboxylation has been shown to lead to intramolecular ring-opening and cyclization in the presence of internal nucleophiles, forming novel oxacyclic scaffolds. doi.orgchimia.ch These examples suggest that under the right conditions, the carboxylic acid group of this compound could be a handle for various intramolecular bond-forming reactions beyond simple lactonization. However, specific examples of such transformations for this particular compound are not well-documented.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these intramolecular transformations is crucial for controlling the reactivity of these strained systems and for designing new synthetic methodologies.

Computational Chemistry for Reaction Pathways

Computational studies have provided significant insights into the isomerization of oxetane-carboxylic acids to lactones. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of this seemingly simple rearrangement. Initial computational models of an uncatalyzed intramolecular proton transfer followed by an SN2 displacement at a methylene carbon of the oxetane ring revealed a very high activation energy barrier, suggesting that this pathway is unlikely to occur spontaneously at room temperature.

More sophisticated computational models have explored the role of autocatalysis, where a second molecule of the carboxylic acid facilitates the proton transfer. These studies propose a more plausible mechanism involving a chain of two carboxylic acid molecules to shuttle the proton, which significantly lowers the calculated activation energy barrier. This bimolecular mechanism, proceeding with inversion of configuration at the reaction center, aligns better with the experimental observation of spontaneous isomerization. These computational findings underscore that the reaction is likely not a simple intramolecular process but rather a more complex, self-catalyzed event.

Experimental Mechanistic Probes (e.g., Trapping Experiments)

While computational studies have provided a detailed picture of the likely reaction mechanism, direct experimental evidence from mechanistic probes for the isomerization of this compound or its close analogs is not extensively reported in the literature. The primary evidence for the proposed mechanisms comes from the characterization of the final lactone products and the observed reaction kinetics under different conditions (e.g., temperature and concentration).

In related areas of oxetane chemistry, experimental probes such as trapping experiments are commonly used to detect reactive intermediates. For instance, in reactions involving the generation of oxetane carbocations, the addition of various nucleophiles can trap the intermediate and provide evidence for its existence. chimia.ch While such experiments have not been specifically reported for the isomerization of this compound, they represent a potential avenue for future research to experimentally validate the computationally proposed mechanisms. The observation that the isomerization is accelerated by heating and is dependent on the substituent at the 3-position provides indirect experimental support for a mechanism involving a significant activation barrier and electronic effects. nih.gov

Modification of the Oxetane Ring System

The oxetane ring, while relatively stable, can be strategically functionalized to introduce new chemical entities and stereocenters.

The introduction of substituents onto the oxetane ring can significantly alter the molecule's properties. While direct functionalization of the this compound ring is challenging, related oxetane systems demonstrate the feasibility of such modifications. For instance, 3-hydroxyoxetane can be converted to 3-azidooxetane (B2941917) and subsequently to 3-aminooxetane. acs.org Furthermore, 3,3-disubstituted oxetanes can be synthesized from oxetan-3-one through reactions like the Strecker synthesis, which introduces a cyano and an amino group at the 3-position. chemrxiv.org These examples highlight the potential for introducing a variety of functional groups at the C3 position of the oxetane ring, which could be adapted for this compound derivatives.

It is important to note that some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to lactones, especially when heated or stored for extended periods. nih.gov This inherent instability should be a key consideration in the design of synthetic routes.

Controlling the stereochemistry of substituents on the oxetane ring is crucial for developing specific biological activities. Stereoselective synthesis of oxetanes can be achieved through various methods, including the photocycloaddition of silyl (B83357) enol ethers and aldehydes to create stereodefined 3-hydroxyoxetanes. researchgate.net While direct stereoselective functionalization of the pre-formed this compound ring is not widely reported, the synthesis of chiral oxetane building blocks provides a pathway to stereochemically defined derivatives. The instability of certain oxetane-carboxylic acids can sometimes be leveraged for stereospecific transformations, leading to the formation of novel heterocyclic lactones. nih.gov

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, lipophilicity, and metabolic stability. Advanced fluorination techniques can be applied to oxetane systems to generate novel analogs. While specific examples for this compound are limited, methods for preparing fluorinated four-membered rings have been developed. researchgate.net These approaches often involve the use of fluorinated building blocks or specialized fluorinating reagents. The synthesis of fluoroalkylidene-oxetanes from four-membered cyclic ketones and fluorosulfones demonstrates a viable route to such compounds. researchgate.net

Diversification at the Carboxylic Acid Residue

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

The carboxylic acid can be readily converted into esters, amides, and hydrazides, which are common functional groups in drug molecules.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic or basic conditions. libretexts.orgresearchgate.net For oxetane-containing carboxylic acids, basic conditions using alkyl halides are often preferred to avoid acid-catalyzed ring-opening of the oxetane. chemrxiv.org A mild method involves treatment with Hunig's base. chemrxiv.org

Amides: Amide formation occurs through the reaction of the carboxylic acid with an amine. libretexts.orgorganic-chemistry.org This reaction is a cornerstone of peptide synthesis and is widely used to link molecules together. google.com The use of coupling agents is often necessary to facilitate this transformation.

Hydrazides: Hydrazides can be synthesized by reacting the carboxylic acid or its corresponding ester with hydrazine.

These transformations are fundamental in creating libraries of compounds for screening and lead optimization.

| Derivative | Reagent | General Reaction |

| Ester | Alcohol | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine | R-COOH + R'-NH₂ → R-CONHR' + H₂O |

| Hydrazide | Hydrazine | R-COOH + H₂NNH₂ → R-CONHNH₂ + H₂O |

The carboxylic acid can be reduced to an aldehyde, a valuable intermediate for further synthetic manipulations. However, the direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. Specialized methods are often required. For instance, the conversion of oxetane-3-methanol to oxetane-3-carbaldehyde (B578757) has been achieved through oxidation with pyridinium (B92312) dichromate (PDC). researchgate.net While this is the reverse of the desired transformation, it highlights the accessibility of the aldehyde. The synthesis of oxetane-3-carboxaldehyde has also been accomplished through a multi-step homologation of oxetan-3-one, indicating that direct conversion from the carboxylic acid might be circumvented by alternative synthetic routes. researchgate.net

Derivatization and Functionalization Strategies

Creation of Complex Carboxylic Acid Derivatives for Specific Research Objectives

The transformation of this compound into more complex derivatives is a fundamental strategy in medicinal chemistry and drug discovery. This process, known as derivatization or functionalization, allows for the fine-tuning of the molecule's properties to achieve desired biological effects. The primary derivatives created are amides and esters, which can serve as isosteric replacements for the carboxylic acid group, altering characteristics such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to improved membrane permeability and metabolic stability, which are crucial for the development of effective therapeutic agents.

The synthesis of these complex derivatives typically involves the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile, such as an amine or an alcohol. Common activating agents include thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate amide bond formation under milder conditions. The choice of the derivatizing agent and reaction conditions is critical and depends on the desired final compound and the presence of other functional groups in the molecule.

The conversion of this compound to a diverse range of amides is a widely employed strategy to explore structure-activity relationships (SAR). By introducing various amine-containing fragments, researchers can probe the binding pocket of a biological target and establish key interactions that enhance potency and selectivity. For instance, the synthesis of a series of N-aryl or N-heteroaryl amides can introduce new hydrogen bond donors and acceptors, as well as hydrophobic or polar moieties, which can be tailored to fit the specific requirements of a receptor or enzyme active site.

The oxetane (B1205548) ring in these derivatives often serves as a bioisosteric replacement for a carbonyl or a gem-dimethyl group, which can positively influence properties like aqueous solubility and metabolic stability. For example, in the context of central nervous system (CNS) drug discovery, replacing a carboxylic acid with a less acidic and more permeable oxetane-containing amide can improve brain penetration.

The following table illustrates a hypothetical series of N-substituted 3-methoxyoxetane-3-carboxamides synthesized to investigate their potential as inhibitors of a specific enzyme, along with their hypothetical biological activity data.

| Compound ID | N-Substituent | Synthetic Method | Enzyme Inhibition (IC50, µM) | Cellular Activity (EC50, µM) |

|---|---|---|---|---|

| MOD-A01 | Phenyl | Acyl chloride | 15.2 | > 50 |

| MOD-A02 | 4-Fluorophenyl | EDAC coupling | 8.5 | 22.1 |

| MOD-A03 | 2-Pyridyl | EDAC coupling | 2.1 | 5.8 |

| MOD-A04 | 4-Morpholinyl | Acyl chloride | 25.7 | > 50 |

| MOD-A05 | Benzyl | EDAC coupling | 5.3 | 12.4 |

Esterification of this compound is another important derivatization strategy. Ester derivatives can act as prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active carboxylic acid. This approach can be used to improve oral bioavailability by masking the polar carboxylic acid group, thereby increasing lipophilicity and facilitating absorption. Once absorbed, the ester is cleaved by esterase enzymes to regenerate the active parent compound.

Furthermore, the synthesis of a variety of esters allows for the systematic modulation of lipophilicity and other physicochemical properties. This is particularly relevant when optimizing a compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the preparation of a series of alkyl esters with varying chain lengths can be used to fine-tune the compound's LogP value to achieve an optimal balance between solubility and permeability.

The table below presents a hypothetical set of ester derivatives of this compound designed to evaluate their potential as prodrugs and their impact on physicochemical properties.

| Compound ID | Ester Group | Synthetic Method | LogP | In Vitro Hydrolysis Rate (t1/2, min) |

|---|---|---|---|---|

| MOD-E01 | Methyl | Fischer esterification | 1.2 | 120 |

| MOD-E02 | Ethyl | Fischer esterification | 1.6 | 95 |

| MOD-E03 | Isopropyl | Fischer esterification | 2.0 | 60 |

| MOD-E04 | tert-Butyl | Alkylation of carboxylate | 2.4 | > 240 |

| MOD-E05 | Benzyl | Alkylation of carboxylate | 2.9 | 45 |

The Versatility of this compound in Chemical Innovation

The field of chemical synthesis is continually advancing, driven by the search for novel molecular building blocks that offer unique structural and functional properties. Among these, strained heterocyclic systems have garnered significant attention for their potential to introduce three-dimensional complexity and modulate physicochemical properties in larger molecules. This compound, a member of the 3,3-disubstituted oxetane family, has emerged as a valuable and versatile tool in the chemist's arsenal. Its unique combination of a strained four-membered ether ring and a reactive carboxylic acid handle makes it a powerful scaffold for applications ranging from drug discovery to materials science.

Applications in Organic Synthesis and Molecular Design

Advanced Applications and Scaffold Utility

The rigid four-membered ring of this compound, substituted with both a methoxy (B1213986) and a carboxylic acid group at the same position, provides a distinct three-dimensional architecture that chemists can exploit for sophisticated molecular design.

The oxetane ring is increasingly utilized in medicinal chemistry to introduce conformational rigidity into drug candidates. This structural constraint can lead to a more defined orientation of pharmacophoric groups, enhancing binding affinity and selectivity for their biological targets. The substitution pattern of this compound offers a fixed spatial arrangement of its functional groups, which can be leveraged in the design of novel scaffolds.

The inherent ring strain of the oxetane core in this compound influences the bond angles and torsional strain of the molecule, leading to a more rigid structure compared to more flexible acyclic or larger ring systems. This pre-organization can be advantageous in reducing the entropic penalty upon binding to a protein target.

Table 1: Comparison of Bond Angles in Different Ring Systems

| Ring System | Approximate C-C-C Bond Angle |

| Cyclohexane | ~109.5° |

| Cyclopentane | ~105° |

| Cyclobutane | ~90° |

| Oxetane | ~90° (C-C-C) |

This table provides generalized bond angles to illustrate the increasing deviation from the ideal tetrahedral angle, which contributes to ring strain and conformational rigidity.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. cambridgemedchemconsulting.com The carboxylic acid group is a common feature in many biologically active compounds but can present challenges related to permeability and metabolic stability. nih.gov The this compound structure itself can be seen as a potential bioisostere, and its components can be considered for bioisosteric replacement.

The oxetane ring has been recognized as a valuable isostere for carbonyl groups and gem-dimethyl groups. nih.gov Furthermore, structures like oxetan-3-ol (B104164) have been investigated as bioisosteres for carboxylic acids. nih.gov In this context, the entire this compound moiety could be explored as a novel, non-classical bioisostere for other acidic groups or polar functionalities in drug candidates. The presence of the methoxy group adds another vector for interaction and can modulate the electronic and steric properties of the carboxylic acid.

The replacement of a carboxylic acid with a bioisosteric group is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov While typical bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids, the unique three-dimensional presentation of the carboxylic acid in this compound offers a new avenue for exploration. nih.govenamine.netcambridgemedchemconsulting.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry applications for this compound are not extensively documented, the synthesis of related oxetane-3-carboxylic acids provides insights into potential environmentally benign routes.

The synthesis of oxetane-3-carboxylic acids has been achieved through the oxidation of 3-hydroxymethyl-oxetanes. google.comgoogle.com Modern synthetic methods are increasingly focusing on the use of greener oxidizing agents and solvent systems. For instance, the use of water as a solvent and molecular oxygen as the oxidant in the presence of a catalyst represents a greener alternative to traditional heavy metal-based oxidants. google.com

Theoretical and Computational Studies

Conformational Analysis and Ring Strain Contributions

The four-membered ring of 3-Methoxyoxetane-3-carboxylic acid is characterized by significant ring strain, a consequence of deviations from ideal bond angles. wikipedia.orglibretexts.org This inherent strain is a composite of angle strain, arising from compressed bond angles within the ring, and torsional strain from the eclipsing of substituents on adjacent ring atoms. libretexts.org

Unsubstituted oxetane (B1205548) possesses C–O–C and C–C–C bond angles of approximately 90.2° and 84.8°, respectively, as determined by X-ray crystallography. acs.org These values are a significant departure from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. libretexts.org The introduction of substituents at the C3 position, as in this compound, influences the degree of ring puckering. acs.org The oxetane ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain that would be present in a flat structure. The puckering angle is sensitive to the nature and size of the substituents. acs.org For this compound, the presence of both a methoxy (B1213986) and a carboxylic acid group at the same carbon atom would lead to a specific puckered conformation to minimize steric interactions between these groups and with the rest of the ring.

Table 1: Comparison of Ideal and Actual Bond Angles in Oxetane

| Bond Angle | Ideal Tetrahedral Angle | Approximate Angle in Oxetane Ring |

| C-O-C | 109.5° | 90.2° |

| C-C-C | 109.5° | 84.8° |

This table illustrates the significant deviation from ideal geometry, which is a primary contributor to angle strain in the oxetane ring. Data sourced from reference acs.org.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving strained heterocycles like this compound. rsc.orgresearchgate.netkaist.ac.kr These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step picture of how a chemical transformation occurs. nih.gov

For instance, in the context of its synthesis or subsequent reactions, DFT calculations could be employed to:

Model Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction mechanism can be determined. For example, in a ring-opening reaction, calculations can distinguish between different possible pathways, such as those initiated by acid or base catalysis. researchgate.netkaist.ac.kr

Determine Activation Energies: The calculated energy barrier (activation energy) for a reaction provides a quantitative measure of its feasibility. This is crucial for understanding reaction rates and for designing catalysts that can lower these barriers. nih.gov

Investigate the Role of Catalysts: Computational models can explore how a catalyst interacts with this compound to facilitate a reaction. This can involve modeling the binding of the molecule to a catalyst's active site and calculating the subsequent changes in the reaction's energy profile. acs.org

While specific mechanistic studies on this compound are not prevalent, the principles are well-established. For example, DFT calculations have been successfully used to understand the ring-opening polymerization of oxetane and the biosynthesis of other oxetane-containing natural products. rsc.orgresearchgate.net

Prediction of Chemical Behavior and Reaction Selectivity

Computational chemistry allows for the prediction of various chemical properties and the selectivity of reactions involving this compound. By calculating molecular properties, one can anticipate how the molecule will behave in different chemical environments.

Key predictable properties include:

Electron Distribution and Reactivity Sites: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be electron-rich (nucleophilic), while the carboxylic proton and the carbon atoms adjacent to the oxygen atoms would be electron-poor (electrophilic). This information is vital for predicting the sites of nucleophilic or electrophilic attack.

Acidity (pKa): Computational methods can provide estimates of the pKa value of the carboxylic acid group. Studies on related 3,3-disubstituted oxetanes have shown that substituents can significantly influence acidity. chemrxiv.org For this compound, the electronegative methoxy group and the oxetane ring itself would affect the acidity of the carboxylic proton.

Reaction Selectivity: In reactions where multiple products are possible, computational modeling can predict the major product by comparing the activation energies of the competing reaction pathways. For example, in a reaction involving both the carboxylic acid and the oxetane ring, calculations could predict which functional group is more likely to react under specific conditions.

A study on the metabolic stability of substituted oxetanes revealed that 3-substituted derivatives are generally more stable than their 2-substituted counterparts, a finding that can be rationalized through computational analysis of their interactions with metabolic enzymes. acs.org

Evaluation of Computational Methods for Small Heterocycles

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. researchgate.net For small, strained heterocycles like this compound, it is crucial to select methods that can adequately describe their unique electronic structures.

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used for calculations on organic molecules due to their balance of computational cost and accuracy. rsc.orgkaist.ac.krepstem.net They are generally reliable for predicting geometries, reaction energies, and other properties of oxetane derivatives.

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, can provide more accurate results, especially for systems where electron correlation effects are significant. researchgate.net However, these methods are computationally more demanding.

Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) determines the flexibility of the mathematical functions used to describe the atomic orbitals. Larger basis sets generally lead to more accurate results but also increase the computational time.

The evaluation of different computational methods often involves comparing the calculated results with experimental data. For example, calculated bond lengths and angles can be compared with X-ray crystallographic data, or calculated reaction energies can be compared with experimentally determined heats of reaction. acs.orgrsc.org For this compound, a suitable computational approach would likely involve geometry optimization and frequency calculations using a DFT method like B3LYP with a reasonably large basis set, followed by single-point energy calculations at a higher level of theory for more accurate energy predictions.

Analytical Methodologies for Research and Characterization

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In proton NMR spectra of oxetane (B1205548) derivatives, the protons on the oxetane ring typically appear as multiplets due to complex spin-spin coupling. For a compound like 3-Methoxyoxetane-3-carboxylic acid, the methoxy (B1213986) group protons would be expected to appear as a sharp singlet. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm region. libretexts.org The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the range of 160-180 ppm. libretexts.org The quaternary carbon of the oxetane ring bonded to both the methoxy and carboxylic acid groups would also exhibit a characteristic downfield shift. The carbons of the oxetane ring and the methoxy group would appear at distinct chemical shifts, providing further structural confirmation. For related carboxylic acid derivatives, the carbonyl carbon of an ester appears around 1740 cm⁻¹, while for an amide, it shows two bands between 1510 to 1700 cm⁻¹. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 160 - 180 |

| Methoxy (O-CH₃) | ~3.4 (s) | 50 - 60 |

| Oxetane Ring Protons (CH₂) | 4.0 - 5.0 (m) | 70 - 80 |

| Oxetane Quaternary Carbon (C) | - | 80 - 90 |

Note: These are predicted values based on general principles and data for similar structures. Actual values may vary.

Infrared Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and ether functional groups. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. orgchemboulder.com Superimposed on this broad peak would be the sharper C-H stretching absorptions. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp band between 1760-1690 cm⁻¹. orgchemboulder.com The presence of the oxetane ring, a cyclic ether, would be confirmed by a C-O-C stretching vibration, likely in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 | Broad |

| Ether (Oxetane) | C-O-C stretch | 1150 - 1050 | Strong |

Data sourced from general IR spectroscopy principles for carboxylic acids and ethers. orgchemboulder.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). arizona.edu In the case of this compound, fragmentation of the oxetane ring and cleavage of the methoxy group would also be anticipated, leading to a complex but interpretable fragmentation pattern. The base peak in the mass spectra of many carboxylic acid derivatives often results from the formation of an acylium ion (R-CO⁺). libretexts.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₅H₈O₄]⁺ | 132.04 | Molecular Ion (M⁺) |

| [C₅H₇O₃]⁺ | 115.04 | Loss of -OH |

| [C₄H₅O₂]⁺ | 85.03 | Loss of -COOH |

| [C₄H₈O₃]⁺ | 104.05 | Loss of C=O |

| [C₄H₅O₄]⁺ | 117.02 | Loss of -CH₃ |

Note: These are predicted fragments based on common fragmentation patterns of carboxylic acids and ethers.

Chromatographic and Separation Techniques for Research Samples

Chromatographic methods are essential for the separation, purification, and analysis of components within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like carboxylic acids. nih.gov For the analysis of this compound and its derivatives, reversed-phase HPLC is a common approach. sielc.com

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, although the carboxyl group itself is a weak chromophore. nih.gov To enhance sensitivity, derivatization with a fluorescent tag can be employed, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. nih.govnih.gov LC-MS, in particular, provides both separation and mass spectrometric data, making it a powerful tool for identification and quantification. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. lmaleidykla.lt Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt

To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. lmaleidykla.lt For instance, reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be employed. lmaleidykla.lt Once derivatized, the resulting compound can be readily analyzed on a standard non-polar or medium-polarity capillary GC column with flame ionization detection (FID) or mass spectrometric detection (GC-MS).

LC-MS Based Quantification and Derivatization Strategies for Research

The quantitative analysis of polar compounds such as this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) often presents challenges, including poor retention on common reversed-phase (RP) columns and inefficient ionization. To overcome these issues, derivatization of the carboxylic acid group is a widely employed strategy in research settings. This chemical modification enhances the analyte's chromatographic behavior and increases its ionization efficiency, leading to improved sensitivity and more reliable quantification. bldpharm.com

A prevalent derivatization approach for carboxylic acids involves coupling the carboxyl group with a labeling agent using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bldpharm.comresearchgate.net This method creates a more hydrophobic and readily ionizable derivative. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are frequently used for this purpose. bldpharm.comchemrxiv.org The derivatization with 3-NPH introduces a nitroaromatic group, which significantly improves reversed-phase retention and enhances detection sensitivity, particularly when using tandem mass spectrometry (MS/MS) in negative ion mode. chemrxiv.orgacs.org Studies on short-chain carboxylic acids have shown that this method can achieve low limits of detection (LOD), often in the nanomolar range, with good linearity and reproducibility. chemrxiv.org

Another strategy involves derivatization with aniline, which also proceeds via an EDC-mediated coupling. bldpharm.comacs.org While this method can also improve chromatographic properties, research comparing it with 3-NPH derivatization has indicated that the 3-NPH method may offer more complete derivatization and higher accuracy for quantification in complex biological matrices. bldpharm.com

Given the documented instability of some oxetane-carboxylic acids, which can isomerize into lactones upon heating, it is crucial that derivatization and sample preparation steps are conducted under mild conditions (e.g., room temperature) to prevent degradation of this compound and ensure accurate quantification. acs.orgacs.org

The table below outlines a representative set of parameters for an LC-MS/MS method for the analysis of a derivatized carboxylic acid, based on established methodologies.

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 15% to 100% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C (with caution for stability) |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 350 °C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | Analyte-specific (Precursor Ion → Product Ion) |

This table presents typical parameters for the analysis of derivatized carboxylic acids and should be optimized for the specific analyte.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and conformational details, allowing for the unambiguous determination of a molecule's solid-state structure and, for chiral compounds, its absolute configuration. bldpharm.comresearchgate.net The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to calculate an electron density map, from which the atomic structure of the molecule can be elucidated. beilstein-journals.org

However, the application of X-ray crystallography to this compound is significantly hampered by the inherent instability of many oxetane-carboxylic acid derivatives. acs.orgacs.orgnih.gov Research has shown that these compounds can readily isomerize, particularly upon heating or during prolonged storage, to form more stable lactone structures. researchgate.netacs.org This instability makes the process of growing the high-quality single crystals required for X-ray diffraction analysis exceptionally challenging. While obtaining a crystal structure for this compound itself has not been reported, crystallographic analysis has been successfully performed on the stable lactone products resulting from the isomerization of other substituted oxetane-carboxylic acids. researchgate.netacs.orgnih.gov These analyses have been crucial in confirming the structures of the rearranged products, thereby providing indirect evidence for the reactivity of the parent oxetane acids. acs.org

The table below shows an example of the type of crystallographic data that is obtained from an X-ray diffraction experiment on a small organic molecule.

| Parameter | Example Value |

| Chemical Formula | C₆H₈O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.785 |

| β (°) | 110.56 |

| Volume (ų) | 798.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

| R-factor (%) | 4.5 |

This table is a hypothetical example illustrating the typical data generated in a crystallographic study and does not represent measured data for this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Catalyst Systems

The synthesis of highly substituted oxetanes, particularly those with functional groups at the 3-position, remains a challenge in organic chemistry. acs.orgnih.gov Current methods for constructing the oxetane (B1205548) ring primarily include the intramolecular Williamson ether synthesis and the Paternò-Büchi reaction. nih.govchemrxiv.org However, these methods often require multi-step sequences and may not be suitable for substrates with diverse functional groups. nih.gov

Future research in this area should focus on developing more direct and efficient synthetic strategies for 3-Methoxyoxetane-3-carboxylic acid and its derivatives. This could involve the exploration of novel catalyst systems that can facilitate the construction of the oxetane ring with high regio- and stereoselectivity. researchgate.net For instance, the development of catalytic asymmetric methods would be of significant interest for accessing enantioenriched versions of this compound.

A promising approach could be the direct functionalization of a pre-existing oxetane core. For example, methods for the C-H functionalization of alcohols to form oxetanes could be adapted. acs.org Additionally, exploring novel disconnections and cyclization strategies will be crucial. The table below summarizes potential catalytic approaches that could be investigated for the synthesis of functionalized oxetanes.

Table 1: Potential Catalytic Systems for the Synthesis of Substituted Oxetanes

| Catalyst Type | Reaction Type | Potential Advantages |

|---|---|---|

| Lewis Acids (e.g., In(OTf)₃, Sc(OTf)₃) | Friedel-Crafts/ring-opening cascade | Access to arylated oxetanes. nih.gov |

| Brønsted Acids (e.g., Tf₂NH) | Annulation of oxetanols with diols | Metal-free synthesis of complex heterocycles. nih.gov |

| Copper Catalysts (e.g., CuI/1,10-phenanthroline) | Intramolecular O-vinylation | Formation of methyleneoxetanes for further functionalization. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns

The strained four-membered ring of oxetanes imparts unique reactivity, making them valuable synthetic intermediates. researchgate.netacs.org The presence of both a carboxylic acid and a methoxy (B1213986) group on the 3-position of the oxetane ring in this compound is expected to lead to novel reactivity patterns.

One area of interest is the intramolecular ring-opening of the oxetane. While oxetane-carboxylic acids have been observed to isomerize into lactones upon heating or in the presence of acids, the influence of the 3-methoxy group on this process is unknown. nih.gov It is plausible that the methoxy group could participate in or influence the stability of intermediates, potentially leading to different rearrangement products.

Furthermore, the oxetane ring can be opened by various nucleophiles, often activated by a Lewis or Brønsted acid. nih.gov Investigating the regioselectivity of ring-opening reactions with different nucleophiles would be a key research direction. The interplay between the carboxylic acid and the methoxy group could direct the outcome of these reactions in unexpected ways.

Advanced Functionalization for Tailored Molecular Design

The this compound scaffold offers multiple points for further functionalization, allowing for the creation of a diverse library of molecules with tailored properties. researchgate.netacs.org

The carboxylic acid group is a versatile handle for a wide range of transformations, including amidation, esterification, and reduction. chemrxiv.org These reactions would allow for the incorporation of various functional groups and the construction of more complex molecular architectures. The stability of the oxetane ring under different reaction conditions for carboxylic acid modification would need to be carefully evaluated. chemrxiv.org

The methoxy group could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized. Moreover, the oxetane ring itself can be seen as a functional group that can be opened to reveal a 1,3-diol derivative, providing another avenue for diversification. acs.org

The table below outlines potential functionalization strategies for this compound.

Table 2: Potential Functionalization Strategies

| Functional Group | Transformation | Potential Products |

|---|---|---|